Gyrophoric acid

Descripción

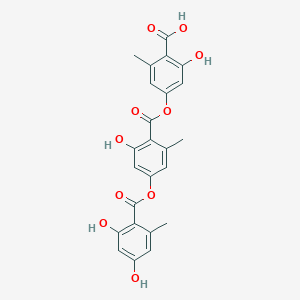

Structure

3D Structure

Propiedades

IUPAC Name |

4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQPZSQVWCPVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203289 | |

| Record name | Gyrophoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-89-0 | |

| Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gyrophoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gyrophoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GYROPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAQ44A6C6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gyrophoric Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gyrophoric acid, a tridepside lichen metabolite, has garnered significant attention within the scientific community for its diverse and potent biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its prevalence across various lichen and fungal species with available quantitative data. Furthermore, this document elucidates the complete biosynthetic pathway of this compound, from its orsellinic acid precursors to the final tridepside structure, highlighting the pivotal role of a non-reducing polyketide synthase (PKS). Detailed experimental protocols for the extraction, purification, and quantification of this compound, as well as methodologies for the identification and functional characterization of its biosynthetic gene cluster, are presented. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to harness the therapeutic potential of this compound.

Natural Sources of this compound

This compound is predominantly found in lichens, symbiotic organisms comprising a fungal partner (the mycobiont) and a photosynthetic partner (the photobiont). While it is most abundant in the Umbilicaria genus, it has been identified in a variety of other lichen genera and even in some non-lichenized fungi.

Lichenicolous Fungi

The primary and most concentrated sources of this compound are lichens. The Umbilicaria genus, commonly known as rock tripe, is particularly rich in this compound.[1] Other notable lichen genera that produce this compound include:

-

Actinogyra[1]

-

Acarospora

-

Austromelanelixia[1]

-

Biatora[1]

-

Cryptothecia[1]

-

Dactylina[1]

-

Hypotrachyna[2]

-

Immersaria[1]

-

Lasallia[1]

-

Lecaimeria[1]

-

Lobaria[2]

-

Ochrolechia[1]

-

Parmelia[1]

-

Parmotrema[2]

-

Placopsis[1]

-

Psilolechia[1]

-

Stereocaulon[1]

-

Xanthoparmelia[1]

Non-Lichenicolous Fungi

Interestingly, this compound has also been isolated from some non-lichenized fungal species, suggesting a broader distribution of its biosynthetic machinery in the fungal kingdom. These include:

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the lichen species, geographical location, and environmental conditions. Acetone (B3395972) is often a more efficient solvent for extracting this compound compared to methanol (B129727). The following table summarizes available quantitative data on this compound content in select lichen species.

| Lichen Species | Extraction Solvent | This compound Content (% of Extract) | Reference |

| Umbilicaria crustulosa | Acetone | 88.4% | [3] |

| Umbilicaria crustulosa | Methanol | 31.2% | [3] |

| Umbilicaria grisea | Acetone | Purity confirmed at 98.77% after isolation | [4][5] |

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of polyketide synthesis in fungi. It is a tridepside, meaning it is composed of three phenolic units, specifically orsellinic acid, linked by ester bonds.[1]

The Polyketide Synthase Pathway

The core of this compound is assembled by a non-reducing polyketide synthase (NR-PKS).[4] The biosynthesis begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with three molecules of malonyl-CoA. This iterative process, catalyzed by the PKS, builds a poly-β-keto chain that then undergoes cyclization and aromatization to form the first orsellinic acid unit. The PKS is believed to catalyze the entire assembly of the tridepside, including the esterification of the three orsellinic acid units, without the need for separate tailoring enzymes for the core structure.[1][5]

The this compound Biosynthetic Gene Cluster

Recent advances in genomics have led to the identification of the putative biosynthetic gene cluster (BGC) for this compound in nine species of the lichen-forming fungal genus Umbilicaria.[4] This was achieved through long-read sequencing and bioinformatic analysis. The key findings from the analysis of this BGC are:

-

Core Enzyme: The cluster contains a non-reducing polyketide synthase, designated as PKS16 , which is highly conserved across all this compound-producing Umbilicaria species.[4] This PKS is responsible for the synthesis of the entire tridepside backbone.

-

Gene Conservation: While the PKS gene is conserved, the surrounding genes in the cluster show remarkable variability among different species.[4] This variation may account for the production of minor structurally related side-products.

-

Structural Analogs: The same BGC is suggested to be responsible for producing structurally similar compounds, such as umbilicaric acid and hiascic acid.[4] These variations are likely due to the action of tailoring enzymes, such as O-methyltransferases and hydroxylases, which may be encoded within the variable regions of the BGC or elsewhere in the genome.

Caption: Biosynthetic pathway of this compound and related tridepsides.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as for the identification and functional characterization of its biosynthetic gene cluster.

Extraction, Purification, and Quantification of this compound

Objective: To isolate and quantify this compound from lichen thalli.

Materials:

-

Dried and ground lichen material (e.g., Umbilicaria muhlenbergii or U. grisea)

-

Solvents: Acetone, methanol, ethanol, benzene (B151609), chloroform (B151607)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical standards of this compound

Protocol:

-

Extraction: a. Macerate 10 g of dried, ground lichen material in 100 mL of acetone at room temperature for 24 hours with constant stirring. b. Filter the mixture through Whatman No. 1 filter paper. c. Repeat the extraction process with the lichen residue two more times. d. Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[4]

-

Purification by Column Chromatography: a. Prepare a silica gel column (e.g., 2 cm diameter, 30 cm length) packed in chloroform. b. Dissolve the crude extract in a minimal amount of chloroform and load it onto the column. c. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5 v/v). d. Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with UV light and/or a vanillin-sulfuric acid spray reagent. e. Combine the fractions containing pure this compound.

-

Purification by Recrystallization: a. Alternatively, for purification from an acetone extract of U. grisea, dissolve the crude extract in a minimal amount of hot benzene. b. Allow the solution to cool slowly to induce crystallization of this compound. c. Collect the crystals by filtration and wash with cold benzene. d. Centrifuge the remaining benzene phase to recover any precipitated this compound.[4]

-

Quantification by HPLC: a. Prepare a standard curve of this compound at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). b. Dissolve a known weight of the purified this compound or crude extract in the mobile phase. c. Inject the samples and standards onto the HPLC system. d. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: Isocratic elution with methanol:water:phosphoric acid (80:20:0.9 v/v/v).[4]

- Flow Rate: 1.0 mL/min.

- Detection: UV at 254 nm. e. Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the gyphoric acid BGC from the genome of a producing lichen mycobiont.

Caption: Workflow for the bioinformatic identification of the this compound BGC.

Protocol:

-

DNA Extraction: a. Collect fresh lichen thalli (e.g., Umbilicaria species). b. Carefully clean the thalli to remove any debris. c. Freeze the thalli in liquid nitrogen and grind to a fine powder using a mortar and pestle. d. Extract high-molecular-weight genomic DNA using a CTAB-based protocol optimized for lichens to minimize shearing.

-

Genome Sequencing: a. Perform long-read sequencing of the extracted gDNA using platforms such as PacBio or Oxford Nanopore. Long reads are crucial for assembling complete BGCs, which can be large and repetitive.

-

Genome Assembly and Binning: a. Assemble the long reads into a draft genome using assemblers like Canu or Flye. b. If sequencing a lichen holobiont, bin the assembled contigs to separate the fungal genome (mycobiont) from the algal and bacterial genomes.

-

Biosynthetic Gene Cluster Prediction: a. Analyze the assembled mycobiont genome using the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) pipeline to predict the locations and boundaries of BGCs.[6] b. Focus on the predicted non-reducing PKS (NR-PKS) clusters.

-

Comparative Genomics: a. Use tools like BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) to compare the predicted BGCs from several this compound-producing and non-producing lichen species.[3] b. Identify BGCs that are consistently present in the producers and absent in the non-producers. The this compound BGC will contain the conserved PKS16 gene.

Functional Characterization by Heterologous Expression

Objective: To confirm the function of the identified PKS gene by expressing it in a heterologous host and detecting the product.

Caption: Workflow for heterologous expression and functional characterization of the this compound PKS.

Protocol (based on successful expression of related lichen PKSs): [5][7]

-

Gene Synthesis and Cloning: a. Synthesize the coding sequence of the PKS16 gene, codon-optimized for expression in Saccharomyces cerevisiae. b. Clone the synthesized gene into a yeast expression vector under the control of a strong, inducible promoter (e.g., GAL1).

-

Yeast Transformation: a. Transform the expression vector into a suitable S. cerevisiae strain (e.g., BY4741). b. Select for successful transformants on appropriate selective media.

-

Culture and Induction: a. Grow a starter culture of the transformed yeast in selective synthetic defined (SD) medium. b. Inoculate a larger volume of production medium (e.g., YPD) and grow to mid-log phase. c. Induce PKS gene expression by adding galactose to the medium.

-

Metabolite Extraction: a. After a suitable induction period (e.g., 48-72 hours), harvest the yeast cells by centrifugation. b. Extract the metabolites from the culture supernatant and the cell pellet using an organic solvent like ethyl acetate. c. Evaporate the solvent to concentrate the extracted metabolites.

-

Product Analysis: a. Analyze the crude extract by Liquid Chromatography-Mass Spectrometry (LC-MS). b. Compare the retention time and mass spectrum of any new peaks in the extract from the PKS16-expressing strain with an authentic standard of this compound. A successful expression will show a peak with the correct mass-to-charge ratio (m/z) for this compound.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. Its widespread occurrence in lichens, particularly in the Umbilicaria genus, makes these organisms a valuable resource for its isolation. The elucidation of its biosynthetic pathway, centered around the PKS16 enzyme, opens up exciting avenues for biotechnological production through heterologous expression and metabolic engineering. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the chemistry, biology, and therapeutic applications of this remarkable lichen metabolite. Further research into optimizing extraction techniques, enhancing yields through fermentation, and exploring the full spectrum of its bioactivities will be crucial in translating the promise of this compound into tangible clinical benefits.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. thesis.lakeheadu.ca [thesis.lakeheadu.ca]

- 3. d-nb.info [d-nb.info]

- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 5. Tridepsides as potential bioactives: a review on their chemistry and the global distribution of their lichenic and non-lichenic natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linking Lichen Metabolites to Genes: Emerging Concepts and Lessons from Molecular Biology and Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a lichen depside polyketide synthase gene by heterologous expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Gyrophoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gyrophoric acid, a tridepside lichen metabolite, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and insights into the underlying mechanisms of action.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Signaling Pathways

p53 Signaling Pathway: this compound has been shown to activate the p53 tumor suppressor pathway. This activation leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn induces cell cycle arrest, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.

This compound-induced p53 signaling pathway.

Apoptosis Pathway: this compound can induce apoptosis through both intrinsic and extrinsic pathways. It modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.

Apoptosis induction by this compound.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 384 - 478 | [1] |

| U2OS | Osteosarcoma | Lower than MCF-7 | [2] |

| HT-29 | Colon Adenocarcinoma | >200 | [1] |

| A2780 | Ovarian Carcinoma | Not specified | |

| HeLa | Cervical Carcinoma | Not specified | |

| K562 | Chronic Myelogenous Leukemia | Not specified | |

| HL-60 | Promyelocytic Leukemia | Not specified |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for the MTT cell viability assay.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Following the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily attributed to its polyphenolic structure, which enables it to scavenge free radicals effectively.

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of this compound is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 105.75 | [3] |

| Superoxide Anion Scavenging | Higher than ascorbic acid | [4] |

Experimental Protocols

DPPH Radical Scavenging Assay:

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the purple DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Radical Scavenging Assay:

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.

Procedure:

-

Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After a 6-minute incubation, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the activity of cyclooxygenase (COX) enzymes.

Quantitative Data: Inhibition of Inflammatory Mediators

While specific IC50 values for COX-1 and COX-2 inhibition by this compound are not widely reported in the currently available literature, its ability to inhibit NO production has been documented.

| Target | IC50 | Reference |

| Nitric Oxide (NO) Production | Not specified | |

| COX-1 | Data not available | |

| COX-2 | Data not available |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacterium | 3.75 | [5] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacterium | 32 | [5] |

| Bacillus subtilis | Gram-positive bacterium | Not specified | [5] |

| Enterococcus faecium | Gram-positive bacterium | Not specified | [5] |

| Klebsiella pneumoniae | Gram-negative bacterium | Weakly active | [5] |

| Candida albicans | Fungus | Not specified | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Procedure:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a growth control (no this compound) and a sterility control (no microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Neuroprotective Activity

Emerging evidence suggests that this compound possesses neuroprotective properties, including the inhibition of acetylcholinesterase (AChE) and the modulation of amyloid-beta (Aβ) peptide aggregation, which are key pathological features of Alzheimer's disease.

Quantitative Data: Enzyme Inhibition

While other lichen compounds have shown potent AChE inhibitory activity, specific IC50 values for this compound are not yet well-documented in the literature. However, its ability to interfere with Aβ aggregation has been noted.

| Target | IC50 | Reference |

| Acetylcholinesterase (AChE) | Data not available | |

| Amyloid-beta (Aβ) Aggregation | Inhibits aggregation and disassembles fibrils | [6] |

Other Enzymatic Activities

This compound has been found to inhibit several other enzymes implicated in various diseases.

| Enzyme | Disease Relevance | IC50 (µM) | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | < 5 | |

| Topoisomerase I | Cancer | > 35 | |

| Urease | Bacterial Infections | Inhibitory activity reported |

Conclusion

This compound is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. Its well-documented anticancer, antioxidant, and antimicrobial properties, coupled with emerging evidence of its anti-inflammatory and neuroprotective effects, make it a compelling candidate for drug discovery and development. This technical guide provides a solid foundation of the current knowledge on this compound, offering valuable data and methodologies to guide future research in unlocking its full therapeutic capabilities. Further studies are encouraged to elucidate the precise mechanisms of action and to establish a more comprehensive quantitative profile of its biological effects, particularly in the areas of anti-inflammatory and neuroprotective activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, Characterization, and Breast Cancer Cytotoxic Activity of this compound from the Lichen Umbilicaria muhlenbergii [mdpi.com]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 4. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medic.upm.edu.my [medic.upm.edu.my]

- 6. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

"gyrophoric acid chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gyrophoric acid, a tridepside lichen metabolite, has garnered significant scientific interest due to its diverse and potent biological activities. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it details established experimental protocols for its extraction and purification, as well as for the assessment of its cytotoxic effects. A key focus is placed on its modulation of critical cellular signaling pathways, including the p53/p21, NF-κB, and Erk1/2 pathways, which are central to its potential therapeutic applications in oncology and inflammatory diseases. The information is presented to support further research and development of this compound as a promising natural compound for pharmaceutical applications.

Chemical Structure and Physicochemical Properties

This compound is a polyphenolic compound belonging to the depside class, specifically a tridepside. Its structure consists of three orsellinic acid units linked by two ester bonds.[1][2]

IUPAC Name: 4-({4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoyl}oxy)-2-hydroxy-6-methylbenzoic acid[2]

Chemical Formula: C₂₄H₂₀O₁₀[2]

Molecular Weight: 468.41 g/mol [3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₄H₂₀O₁₀ | [2] |

| Molecular Weight | 468.41 g/mol | [3] |

| Melting Point | 220-223 °C (decomposes) | |

| pKa | ~8.9, 9.0, 9.2 | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone (B3395972). | [4] |

| Slightly soluble in water. | [5] | |

| Soluble in ethanol. | [6] |

Spectroscopic Properties

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its chemical structure.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| δ (ppm): 10.52 (hydroxyl protons), 6.69 (1H, d, J=1.3 Hz), 6.66 (1H, d, J=2.6 Hz), 6.49 (1H, d, J=2.6 Hz), 6.44 (1H, d, J=1.3 Hz), 6.25 (1H, d, J=2.6 Hz), 6.23 (1H, d, J=2.6 Hz), 2.49 (3H, s), 2.36 (3H, s), 2.35 (3H, s) | δ (ppm): 171.5, 168.9, 166.1, 163.5, 162.8, 159.2, 152.1, 151.8, 142.1, 139.8, 116.9, 116.2, 112.4, 111.9, 110.1, 107.8, 106.5, 100.3, 24.1, 23.8, 20.1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~1650 | C=O stretching (ester carbonyl groups) |

| ~1620, 1580, 1450 | C=C stretching (aromatic rings) |

| ~1250 | C-O stretching (ester linkages) |

Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight of this compound.

-

Electrospray Ionization (ESI-MS): [M-H]⁻ at m/z 467.1.

Experimental Protocols

Extraction and Purification of this compound from Lichens

This protocol describes a general method for the extraction and purification of this compound from a suitable lichen source, such as species from the Umbilicaria genus.

Materials:

-

Dried and ground lichen thalli

-

Acetone

-

Benzene

-

Silica (B1680970) gel (for column chromatography)

-

Solvent system for column chromatography (e.g., a gradient of hexane (B92381) and ethyl acetate)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Extraction: Macerate the dried and ground lichen material in acetone at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: a. Subject the crude extract to silica gel column chromatography. b. Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. c. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound. d. Pool the fractions rich in this compound and evaporate the solvent.

-

Recrystallization: a. Dissolve the partially purified this compound in a minimal amount of a suitable solvent (e.g., hot acetone). b. Allow the solution to cool slowly to induce crystallization. c. For further purification, the crystals can be washed with a solvent in which this compound is sparingly soluble, such as benzene, followed by centrifugation to separate the purified crystals.[2]

-

Purity Assessment: The purity of the isolated this compound should be confirmed by analytical techniques such as HPLC, melting point determination, and spectroscopic methods (NMR, MS).

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol provides a general guideline for evaluating the cytotoxic effects of this compound on cancer cell lines.[1][7][8]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include appropriate controls (untreated cells, vehicle control). c. Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: a. After the incubation period, add a specific volume of MTT solution to each well (typically 10% of the total volume). b. Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: a. Gently shake the plate to ensure complete dissolution of the formazan. b. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. b. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Modulation of Cellular Signaling Pathways

This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways.

Activation of the p53/p21 Pathway

This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway.[7][8][9] A primary mechanism involves the inhibition of Topoisomerase I, an enzyme critical for DNA replication and transcription.[9] Inhibition of Topoisomerase I leads to the accumulation of DNA strand breaks, which in turn activates p53.[7] Activated p53 then transcriptionally upregulates the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[7][10]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Studies have indicated that this compound can lead to a decreased expression of NF-κB.[10] This inhibitory effect on the NF-κB pathway likely contributes to the anti-inflammatory and pro-apoptotic properties of this compound. The precise upstream molecular targets of this compound within this pathway are an area of ongoing research.

Modulation of the Erk1/2 Signaling Pathway

The Extracellular signal-regulated kinase (Erk) 1/2 pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, plays a central role in cell proliferation, differentiation, and survival. Research has shown that this compound can lead to a decreased expression of Erk1/2 in certain cell types.[10] The downregulation of this key pro-proliferative pathway is another mechanism through which this compound may exert its anti-cancer effects.

Conclusion

This compound stands out as a lichen-derived natural product with significant therapeutic potential, underscored by its multifaceted biological activities. This guide provides a comprehensive repository of its chemical and physical properties, spectroscopic data, and established experimental protocols to facilitate further investigation. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as p53/p21, NF-κB, and Erk1/2, provides a strong rationale for its continued exploration in drug discovery and development programs, especially in the fields of oncology and inflammatory diseases. The detailed information presented herein is intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising natural compound.

References

- 1. bds.berkeley.edu [bds.berkeley.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. The First In Vivo Study Shows That this compound Changes Behavior of Healthy Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thesis.lakeheadu.ca [thesis.lakeheadu.ca]

The Discovery and Isolation of Gyrophoric Acid from Lichens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gyrophoric acid, a tridepside secondary metabolite found in various lichen species, has garnered significant attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its natural lichen sources. Detailed experimental protocols for extraction and purification are presented, alongside a summary of its key physico-chemical properties. Furthermore, this guide illustrates the biosynthetic pathway of this compound and provides a comprehensive workflow for its isolation and characterization. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential of this compound as a therapeutic agent.

Introduction

Lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium, are prolific producers of unique secondary metabolites. Among these, this compound stands out as a promising bioactive compound. It is a tridepside, meaning it is formed from three molecules of orsellinic acid linked by ester bonds.[1] First identified in the early 20th century, this compound is predominantly found in lichens of the Umbilicaria genus, where it can be present in high concentrations.[2][3] Its diverse pharmacological activities make it a compound of interest for further investigation and potential therapeutic applications.

Physico-Chemical Properties of this compound

A thorough understanding of the physico-chemical properties of this compound is crucial for its extraction, purification, and formulation. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀O₁₀ | [4] |

| Molecular Weight | 468.41 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 220-223 °C (decomposes) | |

| pKa | ~9.0 | [5] |

| Solubility | Soluble in acetone (B3395972), methanol, ethanol, and diethyl ether. Insoluble in water. | [6] |

| UV-Vis λmax | 212, 270, 304 nm | [7] |

Quantitative Yield of this compound from Lichen Species

The yield of this compound can vary significantly depending on the lichen species, geographical location, and the extraction method employed. The Umbilicaria genus is known to be a rich source of this compound.

| Lichen Species | Extraction Solvent | Yield (% w/w of dry lichen) | Reference |

| Umbilicaria muhlenbergii | Ethyl acetate (B1210297) fraction | 0.14 | [4] |

| Umbilicaria grisea | Acetone | Not specified, but this compound was the major component | [1][6] |

| Umbilicaria hirsuta | Acetone | Not specified, but used for isolation |

Note: The yields reported are for specific fractions or crude extracts and may not represent the absolute this compound content.

Experimental Protocols

Extraction of this compound from Umbilicaria muhlenbergii

This protocol is adapted from a simplified method for obtaining this compound.[4]

Materials:

-

Dried and powdered Umbilicaria muhlenbergii lichen

-

Acetone (HPLC grade)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography: ethyl acetate, methanol

Procedure:

-

Maceration: Soak 50 g of dried lichen powder in 500 mL of acetone in an airtight container.

-

Shaking: Place the container on an orbital shaker at 150 rpm for 24 hours at room temperature.

-

Filtration: Filter the mixture to separate the acetone extract from the lichen material.

-

Concentration: Dry the crude acetone extract using a rotary evaporator to obtain a powder.

-

Silica Gel Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Isolation: Combine the fractions containing pure this compound and evaporate the solvent to yield the final product. The purity of the isolated this compound can be confirmed by HPLC, which has shown purities of up to 98.77% from Umbilicaria grisea.[1]

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using various spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[4]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The molecular ion [M-H]⁻ is typically observed at m/z 467.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure and confirm the identity of the compound.[4]

Visualizations

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of this compound.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is initiated from acetyl-CoA and malonyl-CoA via the polyketide pathway. A non-reducing polyketide synthase (PKS) is the key enzyme responsible for the formation of the orsellinic acid monomer, which then undergoes esterification to form the tridepside structure of this compound.[8][9]

Caption: Biosynthesis of this compound from precursor molecules.

Conclusion

This compound represents a valuable natural product with significant potential for drug development. This technical guide provides a comprehensive resource for the discovery, isolation, and characterization of this promising lichen metabolite. The detailed protocols and compiled data will aid researchers in their efforts to explore the full therapeutic potential of this compound. Further research into optimizing extraction yields, exploring a wider range of lichen sources, and conducting in-depth pharmacological studies is warranted.

References

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Tridepsides as potential bioactives: a review on their chemistry and the global distribution of their lichenic and non-lichenic natural sources [frontiersin.org]

- 8. A Candidate Gene Cluster for the Bioactive Natural Product this compound in Lichen-Forming Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

The Antimicrobial Spectrum of Gyrophoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gyrophoric acid, a tridepside lichen metabolite, has demonstrated significant broad-spectrum antimicrobial activity, positioning it as a promising candidate for novel antibiotic development.[1] This technical guide provides an in-depth analysis of the antimicrobial properties of this compound, consolidating quantitative data from various studies into a comprehensive overview. It details the experimental protocols for key antimicrobial assays and visualizes the proposed mechanism of action and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health.[2] Natural products, with their vast structural diversity, are a critical source of novel antimicrobial leads.[3] Lichens, symbiotic organisms of fungi and algae, produce a wide array of secondary metabolites, many of which possess potent biological activities.[4][5] Among these, this compound has emerged as a compound of interest due to its well-documented antimicrobial effects against a range of bacteria and fungi.[6][7] This guide synthesizes the current scientific knowledge on the antimicrobial spectrum of this compound, offering a technical deep-dive for the scientific community.

Antimicrobial Spectrum of this compound

This compound exhibits a broad range of antimicrobial activity, with a pronounced effect against Gram-positive bacteria and certain fungi.[2][8] Its efficacy has been demonstrated against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The antimicrobial activity is generally weaker against Gram-negative bacteria.[9]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against various microbial strains as reported in the scientific literature.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 32 | [2][8] |

| Bacillus subtilis | Not Specified | 31.3 | [10] |

| Bacillus cereus | Not Specified | 31.3 | [10] |

| Listeria monocytogenes | Not Specified | 125 | [10] |

| Streptococcus faecalis | Not Specified | 125 | [10] |

| Proteus vulgaris | Not Specified | 62.5 | [10] |

| Aeromonas hydrophila | Not Specified | 125 | [10] |

| Yersinia enterocolitica | Not Specified | 500 | [10] |

| Candida albicans | Not Specified | 31.3 | [10] |

| Candida glabrata | Not Specified | 31.3 | [10] |

Table 1: Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.

Qualitative Antimicrobial Activity

The agar (B569324) diffusion method provides a qualitative assessment of antimicrobial activity by measuring the zone of inhibition around a sample of the compound. This compound has been shown to produce significant zones of inhibition against several microorganisms.

| Microorganism | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus (MRSA) | 13 - 25 | [8][9] |

| Bacillus subtilis | 13 - 25 | [8][9] |

| Enterococcus faecalis | 13 - 25 | [8][9] |

| Klebsiella pneumoniae | 13 | [8][9] |

| Candida albicans | 13 - 25 | [8][9] |

Table 2: Zone of inhibition measurements for this compound against various microorganisms.

Mechanism of Action and Biofilm Inhibition

Proposed Mechanism of Action

While the precise antimicrobial mechanism of this compound is still under investigation, studies on its effect on MRSA suggest that it targets the bacterial cell envelope.[2][8] Scanning electron microscopy has revealed that treatment with this compound leads to the demolition of the cell envelope, causing indentation, collapse, and lysis of the bacterial cells.[9] In eukaryotic cells, this compound is known to inhibit DNA topoisomerase and affect the p53/p21 signaling pathway.[4][11] Further research is required to determine if similar mechanisms are at play in microbial cells.

Proposed mechanism of antimicrobial action of this compound.

Biofilm Inhibition

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics.[12] this compound has demonstrated the ability to inhibit biofilm formation in MRSA.[9] The inhibitory effect is concentration-dependent, with a 15% reduction in biofilm formation observed at 2x MIC and up to a 94% reduction at 16x MIC.[2][9] This anti-biofilm activity suggests that this compound may not only kill planktonic bacteria but also interfere with their ability to form resilient communities.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Agar Diffusion Method (Zone of Inhibition)

This method is used for the qualitative assessment of antimicrobial activity.[13][14]

-

Inoculum Preparation: A pure culture of the test microorganism is grown in a suitable broth medium overnight. The bacterial or fungal suspension is then diluted with sterile 0.9% NaCl to match the 0.5 McFarland turbidity standard.[9]

-

Plate Preparation: The standardized inoculum is uniformly spread over the surface of a Mueller-Hinton Agar (MHA) plate using a sterile swab.[9]

-

Well Creation: Wells of a specific diameter (e.g., 8 mm) are created in the agar using a sterile borer.[9][15]

-

Application of this compound: A solution of this compound, typically dissolved in a solvent like DMSO, is added to the wells. A negative control (solvent alone) and positive controls (standard antibiotics) are also included.[9]

-

Incubation: The plates are incubated at 37°C for 16–18 hours for bacteria and at an appropriate temperature and duration for fungi.[9]

-

Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[9]

Workflow for the Agar Diffusion Method.

Agar Dilution Method (MIC Determination)

This method is used for the quantitative determination of the Minimum Inhibitory Concentration (MIC).[8]

-

Preparation of this compound Plates: this compound is dissolved in DMSO and then serially diluted in molten Mueller-Hinton Agar (MHA) to achieve a range of final concentrations (e.g., 0, 1, 2, 4, 8, 16, 32, 64, 128 µg/ml). The agar is then poured into petri dishes and allowed to solidify.[9]

-

Inoculum Preparation: The test microorganism is cultured overnight and then diluted in sterile 0.9% NaCl to a concentration of 0.5 McFarland. A further 1:10 dilution of this suspension is prepared.[9]

-

Inoculation: A small volume (e.g., 1 µl) of the diluted bacterial solution (approximately 10^4 CFU) is spotted onto the surface of the MHA plates containing the different concentrations of this compound.[9]

-

Incubation: The plates are incubated at 37°C for 16–18 hours.[9]

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterization of in vitro antimicrobial activity of this compound isolated from Parmotrema indicum on methicillin-resistant Staphylococcus aureus [imsear.searo.who.int]

- 3. The Identification of this compound, a Phytochemical Derived from Lichen, as a Potent Inhibitor for Aggregation of Amyloid Beta Peptide: In Silico and Biochemical Evaluation [mdpi.com]

- 4. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of extracts of the lichen Xanthoparmelia pokornyi and its gyrophoric and stenosporic acid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. japsonline.com [japsonline.com]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Activation of formation of bacterial biofilms by azithromycin and prevention of this effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microchemlab.com [microchemlab.com]

- 14. singerinstruments.com [singerinstruments.com]

- 15. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic and Anticancer Potential of Gyrophoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gyrophoric acid, a tridepside lichen metabolite, has garnered significant attention for its promising cytotoxic and anticancer properties. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanisms of action, quantitative efficacy against various cancer cell lines, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Introduction

Natural products remain a vital source of novel therapeutic agents, with a significant number of anticancer drugs originating from natural sources. Lichens, symbiotic organisms of fungi and algae or cyanobacteria, produce a diverse array of secondary metabolites, many of which possess potent biological activities. This compound is one such metabolite that has demonstrated significant potential as an anticancer agent.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis and cell cycle arrest, makes it a compelling candidate for further investigation and development.[1][3] This guide will delve into the technical details of its anticancer effects, providing the necessary information for researchers to build upon existing knowledge.

Cytotoxic Activity of this compound

The cytotoxic effects of this compound have been evaluated against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined in numerous studies. A summary of these findings is presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MCF-7 | Breast Adenocarcinoma | ~384 - 478 | [4] |

| U2OS | Osteosarcoma | Not explicitly quantified, but showed significant cytotoxicity | [3] |

| HT-29 | Colon Adenocarcinoma | >200 | [4] |

| A2780 | Ovarian Carcinoma | Data suggests sensitivity | [1] |

| HeLa | Cervical Carcinoma | Data suggests sensitivity | [1] |

| SK-BR-3 | Breast Adenocarcinoma | Data suggests sensitivity | [4] |

| HCT-116 p53+/+ | Colorectal Carcinoma | Data suggests sensitivity | [1] |

| HCT-116 p53-/- | Colorectal Carcinoma | Data suggests sensitivity | [1] |

| HL-60 | Promyelocytic Leukemia | Data suggests sensitivity | [1] |

| Jurkat | T-cell Leukemia | Data suggests sensitivity | [1] |

Table 1: IC50 values of this compound against various human cancer cell lines. Note that some studies indicate sensitivity without providing a precise IC50 value.

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest, which are orchestrated by complex signaling pathways.

Induction of Apoptosis

This compound triggers the intrinsic pathway of apoptosis. This is primarily mediated through the activation of the p53 tumor suppressor protein.[1] Activated p53 upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[5][6][7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Induction of Cell Cycle Arrest

In addition to apoptosis, this compound can induce cell cycle arrest, preventing cancer cells from proliferating. This is also largely dependent on the p53 pathway.[1] Activated p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21.[3] p21 then binds to and inhibits cyclin-CDK complexes, which are essential for cell cycle progression, leading to arrest at the G1/S or G2/M checkpoints.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the cytotoxic and anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-500 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][9]

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[10][11][12]

Cell Cycle Analysis (Propidium Iodide Staining)

This technique quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[13][14]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.[5][6][7][8]

Conclusion and Future Directions

This compound has consistently demonstrated significant cytotoxic and anticancer properties across a range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the p53-p21 and Bax/Bcl-2 signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided in this guide are intended to standardize and facilitate further research in this promising area. Future studies should focus on in vivo efficacy and toxicity, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic effects with existing chemotherapeutic agents. A deeper understanding of its molecular targets and the full spectrum of its signaling effects will be crucial for its successful translation into clinical applications.

References

- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thesis.lakeheadu.ca [thesis.lakeheadu.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Expression profiles of p53, p21, bax and bcl-2 proteins in all-trans-retinoic acid treated primary and metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 13. Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pharmacological Potential of Gyrophoric Acid: A Technical Guide for Drug Discovery and Development

Abstract

Gyrophoric acid, a tridepside secondary metabolite predominantly found in various lichen species, has emerged as a compound of significant interest in pharmacological research. Its unique polyphenolic structure underpins a diverse range of biological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacological potential of this compound. It consolidates quantitative data on its anticancer, antimicrobial, antioxidant, neuroprotective, and enzyme-inhibitory properties. Detailed experimental protocols for key assays are provided, alongside visualizations of associated signaling pathways and experimental workflows, to support further research and development efforts by scientists and drug development professionals.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Among these, lichen secondary metabolites represent a relatively untapped reservoir of pharmacologically active compounds. This compound, chemically known as 4-({4-[(2,4-dihydroxy-6-methylphenoxy)carbonyl]-2-hydroxy-6-methylbenzoyl}oxy)-2-hydroxy-6-methylbenzoic acid, is a prominent example.[1] This polyphenolic compound, characterized by three orsellinic acid units linked by ester bonds, exhibits a remarkable spectrum of bioactivities.[2] Its therapeutic promise is associated with its chemical versatility, which allows for selective interactions with various enzymatic active sites.[3][4] This document aims to provide an in-depth technical resource for researchers, summarizing the key pharmacological activities of this compound, presenting quantitative data in a comparative format, detailing relevant experimental methodologies, and illustrating key molecular pathways and workflows.

Anticancer Potential

This compound has demonstrated significant cytostatic and cytotoxic effects across a range of cancer cell lines.[1][2] Its anticancer activity is multifaceted, involving the induction of cell cycle arrest and apoptosis, primarily through the inhibition of key cellular enzymes and activation of tumor suppressor pathways.[1][3]

Mechanism of Action

The primary anticancer mechanism of this compound involves the inhibition of DNA topoisomerase I.[1][3] This inhibition leads to DNA strand breaks, which in turn activate the p53/p21 DNA damage response pathway.[5] Activation of this pathway results in cell cycle arrest, providing an opportunity for DNA repair. However, if the damage is too extensive, it triggers apoptosis.[1] Studies have shown that this compound can induce cell cycle arrest at the G0/G1 or S phase, depending on the cancer cell type.[1] Furthermore, it has been observed to modulate the expression of key apoptotic proteins, such as Bcl-2 and Bax.

Quantitative Anticancer Data

The cytotoxic effects of this compound against various cancer cell lines have been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 384 | [2] |

| MCF-7 | Breast Cancer | 478 | [2] |

| HT-29 | Colon Adenocarcinoma | >200 | [2] |

Signaling Pathway

The induction of apoptosis by this compound in cancer cells is significantly mediated by the p53/p21 signaling pathway. Upon DNA damage induced by topoisomerase I inhibition, the p53 tumor suppressor protein is activated, leading to the transcriptional activation of the cyclin-dependent kinase inhibitor, p21. This, in turn, leads to cell cycle arrest and, ultimately, apoptosis.

References

- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The First In Vivo Study Shows That this compound Changes Behavior of Healthy Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of an Anticancer Compound: A Technical Guide to the Gyrophoric Acid Biosynthetic Gene Cluster in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gyrophoric acid, a tridepside lichen metabolite, has garnered significant attention within the scientific community for its potent anticancer, antimicrobial, and antioxidant properties.[1][2] Found predominantly in lichen-forming fungi of the genus Umbilicaria, this polyketide natural product presents a promising scaffold for novel therapeutic development.[2] Understanding the genetic blueprint for its biosynthesis is paramount for harnessing its full potential through synthetic biology and metabolic engineering approaches.

This technical guide provides an in-depth overview of the putative biosynthetic gene cluster (BGC) responsible for this compound production, consolidating the latest genomic data and outlining the experimental methodologies crucial for its study. The information presented herein is primarily based on the seminal work of Singh et al. (2022), who first identified the candidate BGC through a comparative genomics approach across nine this compound-producing Umbilicaria species.[2] While heterologous expression and full enzymatic characterization of this BGC are yet to be reported, this guide offers a comprehensive foundation for future research and development.

The this compound Biosynthetic Gene Cluster

The this compound BGC was identified through long-read sequencing and bioinformatic analysis of several Umbilicaria species.[2] The cluster is centered around a non-reducing polyketide synthase (NR-PKS), which is characteristic of fungal polyketide biosynthesis. A key finding is that while the overall gene content of the cluster can vary between species, a core set of three genes, including the PKS, is consistently conserved.[2][3] This suggests a fundamental role for these genes in the biosynthesis of the this compound backbone.

The representative BGC from Umbilicaria deusta is often used as a model for the this compound cluster.[1] The genes within this cluster and their putative functions, based on bioinformatic predictions, are detailed in the tables below.

Table 1: Core Conserved Genes in the this compound BGC

| Gene ID (in U. deusta) | Putative Function | Conservation Across Umbilicaria spp. |

| PKS16 | Non-reducing polyketide synthase (NR-PKS) | Conserved in all 9 species |

| Gene 2 | Cytochrome P450 monooxygenase | Conserved in all 9 species |

| Gene 3 | Major Facilitator Superfamily (MFS) transporter | Conserved in all 9 species |

Table 2: Genes in the Umbilicaria deusta this compound BGC

| Gene Number | Putative Function (based on InterProScan and NCBI CDS) |

| 1 | Hypothetical protein |

| 2 | Cytochrome P450 monooxygenase |

| 3 | MFS transporter |

| 4 | Hypothetical protein |

| 5 | Hypothetical protein |

| 6 | Ankyrin repeat-containing protein |

| 7 | Hypothetical protein |

| 8 (PKS16) | Non-reducing polyketide synthase (NR-PKS) |

| 9 | FAD-binding monooxygenase |

| 10 | Hypothetical protein |

| 11 | Acyl-CoA dehydrogenase-like protein |

| 12 | Hypothetical protein |

| 13 | Short-chain dehydrogenase/reductase (SDR) |

| 14 | Hypothetical protein |

| 15 | Hypothetical protein |

Note: Gene numbers correspond to the graphical representation of the BGC in Singh et al. (2022). Core conserved genes are highlighted in bold.[1]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to begin with the iterative condensation of one acetyl-CoA and three malonyl-CoA units by the NR-PKS to form orsellinic acid. Three molecules of orsellinic acid are then sequentially esterified to form the final tridepside structure of this compound. The cytochrome P450 monooxygenase may be involved in hydroxylation reactions that can lead to related depsides like hiascic acid, while other tailoring enzymes within the cluster are likely responsible for modifications such as methylation, which results in umbilicaric acid.[2][3]

Caption: Proposed biosynthetic pathway for this compound and related depsides.

Experimental Protocols

The identification of the this compound BGC relied on a combination of advanced molecular and bioinformatic techniques. The following sections detail the key experimental protocols.

Lichen Material and DNA Extraction

High-molecular-weight DNA is crucial for long-read sequencing. The following protocol is adapted from methods suitable for lichen-forming fungi.

-

Sample Preparation: Clean lichen thalli (50-100 mg) by rinsing with sterile water and air-drying. Freeze the sample in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead-beater.

-

Lysis: Resuspend the powdered sample in a CTAB (cetyl trimethylammonium bromide) extraction buffer. Incubate at 65°C for 1-2 hours with occasional mixing.

-

Purification: Perform a series of chloroform:isoamyl alcohol (24:1) extractions to remove proteins and other contaminants. Precipitate the DNA from the aqueous phase using isopropanol.

-

Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in a suitable buffer (e.g., TE buffer).

-

Quality Control: Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit). Verify DNA integrity via agarose (B213101) gel electrophoresis.

Genome Sequencing and Assembly

-

Library Preparation: Prepare a long-read sequencing library using a kit compatible with platforms such as PacBio or Oxford Nanopore. This typically involves DNA fragmentation, end-repair, adapter ligation, and size selection.

-

Sequencing: Sequence the prepared library on a long-read sequencing platform to generate multi-kilobase reads.

-

Genome Assembly: Assemble the long reads into a high-quality genome using assemblers like Canu, Flye, or HGAP. Polish the assembly with short-read data (e.g., Illumina) if available to correct for sequencing errors.

Bioinformatic Analysis of the Biosynthetic Gene Cluster

The following workflow outlines the computational steps to identify and annotate the this compound BGC.